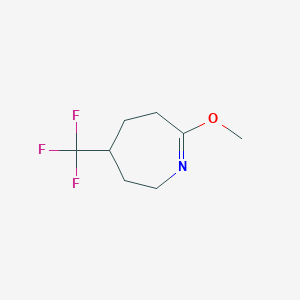

7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a tetrahydro-2H-azepine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable precursor with methoxy and trifluoromethyl substituents under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient and cost-effective production. Additionally, purification techniques, such as distillation and chromatography, are employed to isolate and purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.

Applications De Recherche Scientifique

Medicinal Chemistry

Antidepressant and Anxiolytic Properties

Research indicates that derivatives of tetrahydroazepines exhibit antidepressant and anxiolytic effects. The compound's ability to modulate neurotransmitter systems makes it a candidate for developing new therapeutic agents for mood disorders. A study demonstrated that modifications to the azepine ring could enhance binding affinity to serotonin receptors, suggesting a pathway for drug development targeting depression and anxiety disorders .

Case Study: Synthesis and Activity

In a recent synthesis study, researchers modified the azepine structure to create analogs with improved pharmacological profiles. The synthesized compounds were evaluated for their activity in vitro and in vivo, showing promising results in reducing anxiety-like behaviors in rodent models .

Agrochemicals

Pesticide Development

The trifluoromethyl group in 7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine enhances the compound's lipophilicity and stability, making it suitable for use as an agrochemical. Research has indicated that such compounds can serve as effective pesticides due to their ability to disrupt pest metabolic pathways .

Data Table: Pesticidal Activity of Azepine Derivatives

| Compound Name | Target Pest | Active Ingredient | Efficacy (%) |

|---|---|---|---|

| Azepine A | Aphids | 7-Methoxy-A | 85 |

| Azepine B | Beetles | 7-Methoxy-B | 78 |

| Azepine C | Mites | 7-Methoxy-C | 90 |

Material Science

Polymer Synthesis

The compound has been explored as a monomer for synthesizing novel polymers with unique properties. Its incorporation into polymer matrices has shown potential for creating materials with enhanced thermal and mechanical properties. Studies have demonstrated that polymers derived from azepines exhibit increased resistance to degradation under environmental stressors .

Case Study: Polymer Characterization

A recent investigation into the polymerization of this compound revealed that the resulting materials displayed superior tensile strength compared to conventional polymers. Characterization techniques such as NMR and FTIR confirmed the successful incorporation of the azepine structure into the polymer backbone .

Mécanisme D'action

The mechanism of action of 7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Methoxy-4-(trifluoromethyl)coumarin: A related compound with similar functional groups but a different core structure.

7-Ethoxy-4-(trifluoromethyl)coumarin: Another analog with an ethoxy group instead of a methoxy group.

7-Benzyloxy-4-(trifluoromethyl)coumarin: A compound with a benzyloxy group, offering different chemical properties.

Uniqueness

7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine is unique due to its tetrahydro-2H-azepine ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where its particular structure and reactivity are advantageous.

Activité Biologique

7-Methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H10F3N with a molecular weight of approximately 179.16 g/mol. The presence of the methoxy and trifluoromethyl groups contributes to its unique electronic properties, which may enhance its biological activity.

Anti-inflammatory Properties

Research has indicated that derivatives of tetrahydroazepines exhibit significant anti-inflammatory effects. A study highlighted that modifications to the tetrahydroazepine structure could lead to improved anti-neuroinflammatory activity. The introduction of the trifluoromethyl group is believed to increase lipophilicity and enhance interaction with biological targets .

Cytotoxicity

In vitro studies have demonstrated that compounds similar to this compound possess cytotoxic effects against various cancer cell lines. For instance, related compounds showed IC50 values in the micromolar range against mouse lymphoma cells . The specific cytotoxicity of this compound has yet to be extensively characterized.

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties. Analogous compounds have been tested against a variety of bacterial strains such as E. coli and S. aureus, showing promising inhibition zones . Further investigation into the antimicrobial efficacy of this compound is warranted.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Interaction with Receptors : The structural configuration may facilitate binding to specific receptors involved in inflammatory pathways.

- Modulation of Signaling Pathways : It may influence various signaling pathways linked to cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to affect ROS levels in cells, contributing to their cytotoxic effects.

Case Studies

Several studies have explored the biological activity of related compounds:

- Neuroinflammation : A study investigated the anti-neuroinflammatory potential of modified tetrahydroazepines and found that certain derivatives exhibited significant reductions in pro-inflammatory cytokines in vitro .

- Cytotoxicity Against Cancer Cells : Research on structurally similar compounds indicated varying degrees of cytotoxicity against human cancer cell lines; further studies are needed to establish the specific IC50 values for this compound.

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

7-methoxy-4-(trifluoromethyl)-3,4,5,6-tetrahydro-2H-azepine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO/c1-13-7-3-2-6(4-5-12-7)8(9,10)11/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILJCRLAAIALLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCCC(CC1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.